molecular formula C15H11NO4 B8672401 Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-7-carboxylate CAS No. 819071-06-2

Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Cat. No. B8672401
CAS RN: 819071-06-2
M. Wt: 269.25 g/mol
InChI Key: MPGCBKITOBODHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-7-carboxylate is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

819071-06-2

Product Name

Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 2-(2-hydroxyphenyl)-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C15H11NO4/c1-19-15(18)10-6-4-7-11-13(10)20-14(16-11)9-5-2-3-8-12(9)17/h2-8,17H,1H3

InChI Key

MPGCBKITOBODHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzyloxybenzoic acid dry CH2Cl2 was added to 1 ml of freshly distilled oxalyl chloride. After stirring for 10 minutes, 1 drop of DMF was added to the reaction mixture. The reaction mixture was stirred for 2 hours at room temperature and the solvent was removed by evaporation. The resultant yellow oil was dried under vacuum for 3 hours. The yellow oil was then dissolved in 5 ml of dry xylenes and transferred via cannula to a solution of 3-aminosalacylic acid (g, 31.5 mmol) in xylenes. The mixture was stirred at room temperature for 1 h, then heated to reflux overnight. After the reaction mixture had cooled to room temperature, p-toluenesulfonic acid monohydrate (475 mg, 2.5 mmol) was added and the mixture heated to reflux for an additional 12 h. The reaction mixture was cooled to 0° C. and treated with an excess of TMSCHN2. The product was purified by column chromatography (20% EtOAc in hexane) to give a light yellow solid (42 mg, 36%): 1H NMR δ 4.04 (s, 3H, CH3), 7.00 (m, 1H), 7.10 (d, 1H, J=8.4 Hz), 7.4-7.5 (m, 2H), 7.87 (dd, 1H, J=8.1, 1.2 Hz), 7.97 (dd, 1H, J=7.5, 1.2 Hz), 8.06 (dd, 1H, J=8.1, 1.2 Hz); CIMS m/z 270 (MH+); HRMS m/z calc'd for C15H12NO4: 270.0763, found 270.0766.
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